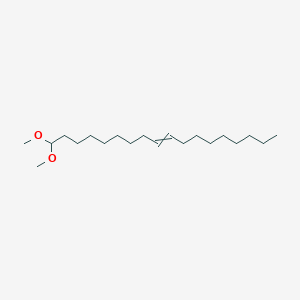
9-Octadecene, 1,1-dimethoxy-, (9Z)-
Descripción general
Descripción
DMAs are an indirect marker of levels of plasmalogens in plasma and may be used as standards for quantitation of plasmalogen in biological samples.
Actividad Biológica
9-Octadecene, 1,1-dimethoxy-, (9Z)-, also known as dimethyl octadecenoate, is a chemical compound with the molecular formula and a molecular weight of approximately 312.53 g/mol. This compound is part of the class of dimethyl acetals and has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 9-Octadecene, 1,1-dimethoxy-, (9Z)-
- CAS Number : 15677-71-1
- Molecular Formula :
- Molecular Weight : 312.53 g/mol
- Structure : The compound features a long hydrocarbon chain with two methoxy groups attached to the terminal carbon.
The biological activity of 9-Octadecene, 1,1-dimethoxy-, (9Z)- is primarily attributed to its interactions with cellular components and its role as a signaling molecule. It has been observed to influence several biochemical pathways:
- Cell Membrane Interaction : The compound may integrate into cellular membranes due to its hydrophobic nature, affecting membrane fluidity and permeability.
- Oxidative Stress Response : It has been implicated in modulating oxidative stress responses in cells, potentially through the regulation of antioxidant enzymes.
- Signal Transduction : There is evidence suggesting that this compound can act on signaling pathways related to inflammation and cell survival.
Antioxidant Activity
Research indicates that 9-Octadecene, 1,1-dimethoxy-, (9Z)- exhibits antioxidant properties. It may help in reducing oxidative damage in cells by scavenging free radicals and enhancing the activity of endogenous antioxidants.
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokine production in various cell types. This suggests a potential role in managing inflammatory conditions.
Antimicrobial Properties
Preliminary studies indicated that 9-Octadecene, 1,1-dimethoxy-, (9Z)- possesses antimicrobial activity against certain bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or interfering with metabolic processes.
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound:
| Study | Findings |
|---|---|
| Schaefer et al. (1995) | Identified increased levels of dimethyl acetals in patients with retinitis pigmentosa, indicating a potential biomarker role for compounds like DMA 18:1. |
| Hadaruga et al. (2006) | Explored the thermal stability and reactivity of similar compounds in food chemistry applications, providing insights into their chemical behavior under varying conditions. |
| NIST Chemistry WebBook | Compiled data on the physical properties and spectral data relevant for understanding the behavior of this compound in biological systems. |
Pharmacokinetics
The pharmacokinetic profile of 9-Octadecene, 1,1-dimethoxy-, (9Z)- remains largely unexplored; however, it is essential to consider its absorption, distribution, metabolism, and excretion (ADME) characteristics when evaluating its potential therapeutic applications.
Propiedades
IUPAC Name |
1,1-dimethoxyoctadec-9-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-2)22-3/h11-12,20H,4-10,13-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNMCUYSZJIEFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336477 | |
| Record name | 9-Octadecene, 1,1-dimethoxy-, (9Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15677-71-1 | |
| Record name | 9-Octadecene, 1,1-dimethoxy-, (9Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















